molecular formula C16H14N2O5S B367012 7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 622355-33-3

7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No. B367012
CAS RN: 622355-33-3
M. Wt: 346.4g/mol
InChI Key: QLJMAZBPUVFSJC-UHFFFAOYSA-N
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Description

7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide, commonly known as DMOTC, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DMOTC belongs to the class of isothiochromene derivatives and has been studied extensively for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of DMOTC is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in disease progression. DMOTC has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in cancer cell growth and inflammation. DMOTC has also been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMOTC has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. DMOTC has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. DMOTC has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In cancer research, DMOTC has been shown to induce apoptosis and inhibit cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using DMOTC in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. One limitation of using DMOTC in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

For DMOTC research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. DMOTC has shown promising results in cancer, inflammation, and neurological research, and further studies could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of DMOTC involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the isothiochromene ring. The final step involves the reaction of the isothiochromene with N,N-dimethylformamide dimethyl acetal to form DMOTC.

Scientific Research Applications

DMOTC has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DMOTC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that DMOTC can reduce inflammation and oxidative stress in animal models. In neurological research, DMOTC has been shown to have neuroprotective properties and can improve cognitive function in animal models.

properties

IUPAC Name

7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-8-6-12(18-23-8)17-15(19)11-7-9-4-5-10(21-2)14(22-3)13(9)16(20)24-11/h4-7H,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMAZBPUVFSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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